molecular formula C19H26O3Si B12753279 Silane, ((4-(4-(1-methylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- CAS No. 134133-95-2

Silane, ((4-(4-(1-methylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Cat. No.: B12753279
CAS No.: 134133-95-2
M. Wt: 330.5 g/mol
InChI Key: PDUDRRCUCMGGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, ((4-(4-(1-methylethyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, is a complex organosilicon compound It is characterized by the presence of a silane group attached to a bicyclic structure, which includes a phenyl ring and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, ((4-(4-(1-methylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps. The process begins with the preparation of the bicyclic core, which is achieved through a series of cyclization reactions. The phenyl ring is then introduced via a coupling reaction, followed by the addition of the ethynyl group through a Sonogashira coupling reaction. The final step involves the attachment of the trimethylsilane group under mild conditions to avoid decomposition of the sensitive bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts, such as palladium or copper, is common to facilitate the coupling reactions. Additionally, purification steps, including column chromatography and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Silane, ((4-(4-(1-methylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with lower oxidation states.

    Substitution: The trimethylsilane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or organometallic reagents are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, ((4-(4-(1-methylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Silane, ((4-(4-(1-methylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Contains a phenyl group attached to a silicon atom but lacks the bicyclic structure.

    Vinylsilane: Features a vinyl group attached to silicon, differing in its unsaturated hydrocarbon chain.

    Disilane: Composed of two silicon atoms bonded together, lacking the complex bicyclic and phenyl structures.

Uniqueness

Silane, ((4-(4-(1-methylethyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is unique due to its combination of a bicyclic core, phenyl ring, and ethynyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other silanes may not be suitable.

Properties

CAS No.

134133-95-2

Molecular Formula

C19H26O3Si

Molecular Weight

330.5 g/mol

IUPAC Name

trimethyl-[2-[4-(4-propan-2-yl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane

InChI

InChI=1S/C19H26O3Si/c1-15(2)18-12-20-19(21-13-18,22-14-18)17-8-6-16(7-9-17)10-11-23(3,4)5/h6-9,15H,12-14H2,1-5H3

InChI Key

PDUDRRCUCMGGNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.